N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide
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Overview
Description
N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide is a chemical compound with the molecular formula C8H11N3O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide typically involves the reaction of 4-hydroxy-6-(methoxymethyl)pyrimidine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques like recrystallization or chromatography to obtain a high-purity compound suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases involving pyrimidine metabolism.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes involved in pyrimidine metabolism, leading to changes in cellular processes. Its effects on biological systems are mediated through its binding to receptors or enzymes, altering their activity and leading to therapeutic or toxic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-Hydroxy-6-methylpyrimidin-2-yl]acetamide
- N-[4-Hydroxy-6-(ethoxymethyl)pyrimidin-2-yl]acetamide
- N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]propionamide
Uniqueness
N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxymethyl group enhances its solubility and reactivity, making it a valuable compound for various applications. Its unique structure allows for specific interactions with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-5(12)9-8-10-6(4-14-2)3-7(13)11-8/h3H,4H2,1-2H3,(H2,9,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGROZZLTCYYFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CC(=O)N1)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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